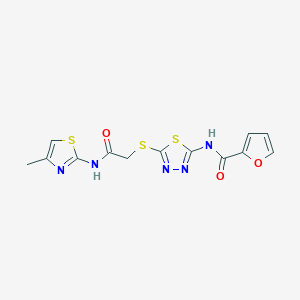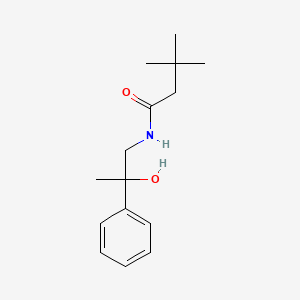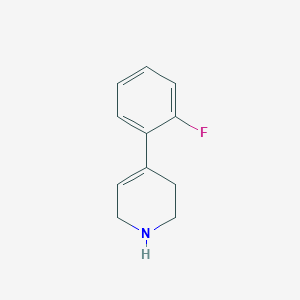![molecular formula C14H20N2O5S B2581017 tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate CAS No. 1823842-86-9](/img/structure/B2581017.png)
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate” is a type of tert-butyl carbamate . Tert-butyl carbamates are used in organic synthesis, particularly in the protection of amines . They are stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which are similar to tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex. For example, X-ray single crystal diffraction of 2-isobutylphenyl [(N,N’-dibenzoyl-N’-tert-butylhydrazino)thio]methylcarbamate revealed the presence of N-S-N bonding.Chemical Reactions Analysis
Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . They are stable towards most nucleophiles and bases .Scientific Research Applications
Building Blocks in Organic Synthesis
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which share structural similarities with tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate, have been identified as a new class of N-(Boc) nitrone equivalents. These compounds can be easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. Their utility as building blocks in organic synthesis highlights their significance in constructing complex molecules, demonstrating their versatility and potential in chemical synthesis (Guinchard, Vallée, & Denis, 2005).
Applications in Asymmetric Synthesis
In the realm of asymmetric synthesis, tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been utilized in the preparation of chiral compounds. For example, it has been used in an asymmetric Mannich reaction to synthesize tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. This methodological approach underscores the utility of this compound derivatives in the enantioselective creation of bioactive molecules, further contributing to the development of pharmaceuticals and other substances with high stereochemical purity (Yang, Pan, & List, 2009).
Transformations and Reactivity
The study of the transformations and reactivity of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates offers insights into the chemoselective manipulation of amino protecting groups via tert-butyldimethylsilyl carbamates. This reactivity profile is crucial for the development of synthetic methodologies that allow for the selective modification of molecules, which is particularly relevant in the design and synthesis of complex organic compounds. Such studies provide a foundation for the further exploration of this compound derivatives in chemical synthesis (Sakaitani & Ohfune, 1990).
properties
IUPAC Name |
tert-butyl N-[2-(4-methylsulfonylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)15-9-12(17)16-10-5-7-11(8-6-10)22(4,19)20/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKVONHJCRYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2580935.png)
![3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid](/img/structure/B2580936.png)
![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)

![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)



![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)